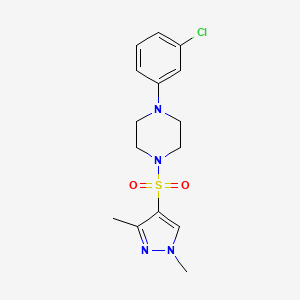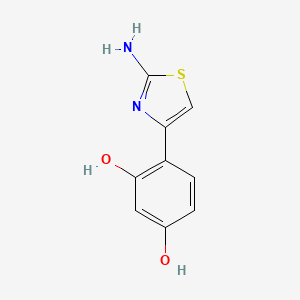
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is a chemical compound with the CAS Number: 90850-44-5 . It has a molecular weight of 208.24 and its IUPAC name is 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H, (H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 208.24 and its IUPAC name is 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol . The compound’s InChI code is 1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H, (H2,10,11) .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research indicates that derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol exhibit promising antibacterial and antifungal properties. This has been demonstrated through the synthesis and testing of various compounds, showing effectiveness against a range of microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).
Molecular Aggregation and Spectroscopic Studies
These compounds are also studied for their molecular aggregation behavior, evident in their fluorescence emission spectra in different solvents. The structural variations, like different alkyl substituent groups, significantly affect their molecular interactions and aggregation processes (Matwijczuk et al., 2016). Another study investigates the fluorescence effects in aqueous solutions at various pH levels, indicating the impact of aggregation factors and charge transfer effects (Matwijczuk et al., 2018).
Synthesis Methods
The one-pot synthesis of 4-substituted 2-amino- or 2-(arylamino) thiazoles highlights the chemical pathways and methods to create these compounds, providing a foundation for further study and application in various fields (Moriarty et al., 1992).
Impact on Lipid Bilayers and Membranes
A study on the molecular organization of lipid bilayers containing these compounds showed how they interact with and influence the structural organization of lipid membranes, which is crucial for understanding their biological activity (Kluczyk et al., 2016).
Keto/Enol Equilibrium in Biological Molecules
Investigations into the keto/enol equilibrium of these compounds in different solvents provide insights into their chemical behavior and potential biological applications. This study revealed that the equilibrium is influenced by the solvent's electric polarizability and the molecular substituent present (Matwijczuk et al., 2017).
Anticancer and Antiviral Properties
Some derivatives of this compound have been evaluated for their potential antitumor activity, interactions with DNA, and activity against various viruses, including HIV-1 and HIV-2 (Lagoja et al., 2004).
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRZKPADMMQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2785791.png)
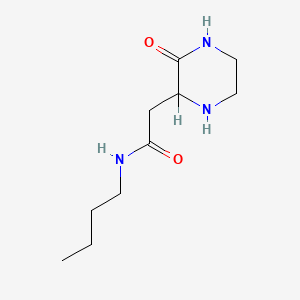

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)
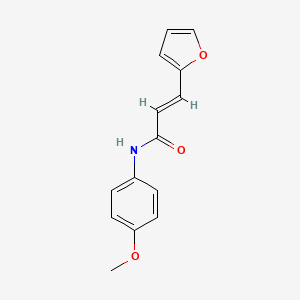

![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2785798.png)
![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)
![4-methyl-4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2785803.png)

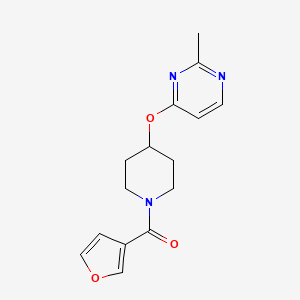
![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)
![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)
